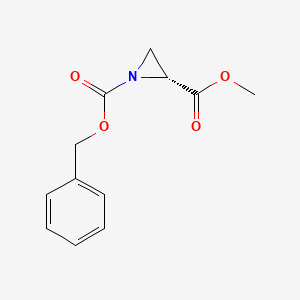

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

Description

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a chiral aziridine derivative with the molecular formula C₁₂H₁₃NO₄ and an average molecular weight of 235.239 g/mol . Its structure features a three-membered aziridine ring substituted with benzyl and methyl ester groups at the 1- and 2-positions, respectively, and an (R)-configuration at the stereogenic center. The compound is identified by multiple synonyms, including 1,2-aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester, (2R), and CAS numbers 154632-86-7 (R-enantiomer) and 104597-98-0 (S-enantiomer) .

Aziridines are strained heterocycles with significant reactivity, making them valuable intermediates in organic synthesis, particularly for ring-opening reactions and the preparation of amino acid derivatives. This compound has been utilized in the synthesis of arginase inhibitors and as a precursor for chiral catalysts .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-VUUHIHSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

A common approach involves the cyclization of β-amino alcohol precursors. For example:

-

Synthesis of (R)-2-Amino-3-hydroxypropanoate :

-

Starting material: (R)-Serine methyl ester.

-

Protection: Benzyloxycarbonyl (Cbz) group introduced via reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃).

-

Activation: Conversion of the hydroxyl group to a leaving group (e.g., tosylate using TsCl/pyridine).

-

Cyclization: Intramolecular nucleophilic displacement under basic conditions (e.g., K₂CO₃ in DMF) to form the aziridine ring.

-

Reaction Conditions :

Ring-Opening of Epoxides Followed by Reductive Amination

An alternative route involves epoxide intermediates:

-

Epoxide Formation : (R)-Glycidol methyl ester is treated with benzyl isocyanate to form a carbamate intermediate.

-

Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) opens the epoxide, forming a β-amino alcohol, which undergoes cyclization under acidic conditions (HCl/EtOH).

Key Advantage : This method avoids harsh bases, preserving ester functionalities.

Industrial-Scale Production Challenges

Industrial synthesis prioritizes cost-efficiency and scalability:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization steps.

-

Crystallization-Based Purification : Leverage differences in solubility between enantiomers to achieve high optical purity.

Table 2: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclization Method | Batch reactor with K₂CO₃ | Continuous flow with immobilized base |

| Purification | Column chromatography | Crystallization from ethanol/water |

| Throughput | 10–100 g/day | 1–5 kg/day |

Analytical Characterization

Post-synthesis validation ensures structural and stereochemical fidelity:

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) : [M+Na]⁺ peak at m/z 258.1102 (calculated: 258.1105).

-

Chiral HPLC : Retention time comparison with (S)-enantiomer confirms >98% enantiomeric excess.

| Method | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|

| β-Amino Alcohol Route | High | Moderate | Medium (solvent use) |

| Epoxide Reductive | Moderate | High | Low (aqueous workup) |

| Biocatalytic | Very High | Low | Very Low |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted aziridines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₃NO₄

- Molecular Weight : 235.24 g/mol

- CAS Number : 154632-86-7

- Structure : The compound can be represented by the SMILES notation:

Organic Synthesis

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate serves as a versatile building block in organic synthesis. Its aziridine ring is highly strained, making it reactive towards nucleophilic attacks, which is advantageous for forming various nitrogen-containing compounds. Some notable applications include:

- Synthesis of Complex Molecules : It has been utilized in the synthesis of piperidine derivatives and other nitrogenous compounds through ring-opening reactions and subsequent functionalization.

- Pharmaceutical Intermediates : The compound's structure allows it to act as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders due to its ability to form complex molecular architectures .

Medicinal Chemistry

Research indicates that aziridines, including 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate, are valuable in drug development due to their biological activities:

- Antitumor Agents : Studies have shown that derivatives of aziridines exhibit cytotoxic properties against various cancer cell lines. The incorporation of the benzyl group enhances lipophilicity, potentially improving bioavailability .

- Antibacterial Activity : Some aziridine derivatives have demonstrated antibacterial effects, making them candidates for developing new antibiotics .

Case Study 1: Synthesis of Piperidine Derivatives

A study detailed the synthesis of tert-butyl (R)-2-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropoxy)methyl)piperidine-l-carboxylate using 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate as a precursor. The reaction involved boron trifluoride diethyl etherate under controlled conditions, resulting in a high yield of the desired product .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal investigated the antitumor potential of aziridine derivatives synthesized from 1-benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. The study found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism by which 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate exerts its effects is primarily through its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to the formation of covalent bonds and subsequent biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or receptor binding studies.

Comparison with Similar Compounds

Table 1: Structural Comparison with Aziridine, Pyrrolidine, and Piperidine Derivatives

Key Observations :

- Ring Size : Aziridine derivatives exhibit higher ring strain than pyrrolidine or piperidine analogs, leading to distinct reactivity in nucleophilic ring-opening reactions .

- Stereochemistry : The (R)-enantiomer of the aziridine derivative is critical for enantioselective catalysis, while (S)-pyrrolidine derivatives are more common in peptide synthesis .

Reactivity Trends :

- Aziridine derivatives undergo rapid ring-opening under mild acidic or nucleophilic conditions due to ring strain, whereas pyrrolidine analogs require harsher conditions .

- Azide-substituted pyrrolidines (e.g., 4-azidopyrrolidine) enable bioorthogonal chemistry, a feature absent in aziridines .

Physicochemical Properties

Table 3: Physicochemical Properties

Insights :

- Aziridine derivatives are typically oily liquids, while pyrrolidine and piperidine analogs often crystallize more readily .

Biological Activity

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound features an aziridine ring, which is characterized by its three-membered nitrogen-containing structure, making it highly reactive due to ring strain. The compound's molecular formula is with a molecular weight of 235.24 g/mol .

The biological activity of 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is primarily attributed to its interactions with various biological targets. Similar compounds, particularly benzimidazole derivatives, have been shown to inhibit enzyme activities and influence multiple biochemical pathways, including those related to cancer cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of aziridine derivatives. For instance, in vitro assays demonstrated that certain aziridine compounds exhibited significant inhibition of cell viability in cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for some aziridine phosphine oxides were comparable to the well-known anticancer drug cisplatin .

Table 1: IC50 Values of Aziridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | HeLa | 6.4 |

| Compound 5 | Ishikawa | 4.6 |

| Compound 7 | HeLa | 7.1 |

| Compound 7 | Ishikawa | 10.5 |

These findings suggest that the presence of specific substituents on the aziridine ring can enhance biological activity, particularly regarding anticancer effects.

Apoptosis Induction

The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells. Studies indicated that aziridine derivatives could lead to cell cycle arrest in the S phase and increase the number of cells in the sub-G1 phase, a hallmark of apoptosis . This apoptotic effect aligns with other research on aziridine derivatives, further supporting their potential as effective anticancer agents.

Synthesis

The synthesis of 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate typically involves cyclization reactions under basic conditions. Precursors are reacted carefully to ensure the formation of the aziridine ring while minimizing unwanted side reactions. Industrially, continuous flow synthesis methods are being explored for better yield and efficiency .

Research Applications

This compound serves as a versatile building block in organic synthesis and has applications in:

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing enantiomerically pure 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate?

- Methodological Answer : The synthesis typically involves stereoselective aziridine ring formation followed by selective esterification. For example:

- Step 1 : Generate the aziridine core via cyclization of a β-amino alcohol precursor using Mitsunobu conditions (e.g., DIAD, PPh3) to control stereochemistry .

- Step 2 : Protect the aziridine nitrogen and carboxyl groups sequentially. Benzyl and methyl esters are introduced using benzyl chloroformate and methyl iodide in the presence of a base (e.g., K2CO3) under anhydrous conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (R)-enantiomer, confirmed by chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers confirm the identity and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR (CDCl3) should show distinct signals for benzyl (δ 5.1–5.3 ppm, AB quartet) and methyl ester (δ 3.7–3.8 ppm, singlet). <sup>13</sup>C NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : ESI-MS should display [M+H]<sup>+</sup> at m/z 236.1 (calculated: 235.24 g/mol) .

- Chiral Analysis : Enantiomeric excess (ee) is determined via chiral HPLC (e.g., 90:10 hexane/isopropanol, flow rate 1 mL/min), comparing retention times with racemic mixtures .

Advanced Research Questions

Q. What computational approaches can predict stereochemical outcomes in aziridine-based reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., nucleophilic attack at C1 vs. C2) to predict regioselectivity. Basis sets like B3LYP/6-31G(d) are suitable for modeling aziridine strain energy (~27 kcal/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates, altering activation barriers .

- ICReDD Workflow : Integrate quantum calculations with experimental data to optimize reaction conditions (e.g., temperature, catalyst loading) via feedback loops .

Q. How can conflicting NMR data from different synthetic batches be systematically resolved?

- Methodological Answer :

- Diastereomer Analysis : Perform 2D NOESY to detect spatial proximity between benzyl protons and the aziridine ring, ruling out diastereomeric impurities .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal restricted rotation of the benzyl group, which may cause splitting misinterpreted as contamination .

- Batch Comparison : Cross-validate with independent synthetic routes (e.g., alternative protecting groups) and reference standards from academic collaborators .

Q. What strategies mitigate racemization during scale-up of the (R)-enantiomer synthesis?

- Methodological Answer :

- Low-Temperature Conditions : Perform esterification steps at –20°C to minimize thermal racemization.

- Acid Scavengers : Add molecular sieves or polymer-supported bases to neutralize residual HCl from benzylation, preventing acid-catalyzed ring-opening .

- In Situ Monitoring : Use inline FTIR to track carbonyl stretching frequencies (1740–1760 cm<sup>-1</sup>), ensuring no ester hydrolysis occurs during prolonged reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or optical rotations for this compound?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound (e.g., using EtOAc/hexane) and re-measure optical rotation ([α]D<sup>20</sup>) under standardized conditions (e.g., 1% w/v in CHCl3) .

- Hygroscopicity Check : Store samples in a desiccator (P2O5) to exclude moisture-induced melting point depression .

- Collaborative Validation : Compare data with independent labs using shared protocols (e.g., IUPAC guidelines for optical rotation measurements) .

Experimental Design

Q. What reactor configurations optimize yield in aziridine ring-opening reactions with this compound?

- Methodological Answer :

- Microfluidic Reactors : Enable precise control of exothermic ring-opening reactions (e.g., with amines), reducing side products via rapid mixing and temperature gradients .

- Catalyst Screening : Use high-throughput platforms to test Pd(II)/Cu(I) catalysts for regioselective C–N bond formation .

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the aziridine ring, monitored via Schlenk line techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.